molecular formula C20H21FN4O B6963744 [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone

Cat. No.: B6963744
M. Wt: 352.4 g/mol
InChI Key: YTPMLJBSLKAYLP-UHFFFAOYSA-N
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Description

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a benzimidazole ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.

    Synthesis of the Benzimidazole Ring: The benzimidazole ring is synthesized separately, often starting from o-phenylenediamine and a suitable fluorinated carboxylic acid.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the benzimidazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of reduced piperazine derivatives.

    Substitution: The fluorine atom on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce various piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to evaluate its efficacy and safety in preclinical models.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The exact mechanism would depend on the specific application, such as inhibition of a particular enzyme in cancer cells or binding to a receptor in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone
  • [4-(2-nitrobenzyl)piperazin-1-yl]-(phenyl)methanone

Uniqueness

Compared to similar compounds, [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone is unique due to the presence of both a fluorinated benzimidazole ring and a dimethyl-substituted piperazine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-13-4-3-5-19(14(13)2)24-6-8-25(9-7-24)20(26)15-10-17-18(11-16(15)21)23-12-22-17/h3-5,10-12H,6-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMLJBSLKAYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3F)NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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